molecular formula C17H19N3O2 B2587981 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 955532-51-1

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2587981
CAS No.: 955532-51-1
M. Wt: 297.358
InChI Key: IZOGNGGTAKIVPX-VAWYXSNFSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities and ability to confer favorable physicochemical properties to drug candidates . The oxadiazole ring is linked to a cinnamamide moiety, a structure present in various compounds with documented bioactive potential . Cinnamamide derivatives have been investigated for a range of therapeutic areas, indicating the potential of this hybrid structure for multiple research pathways . The inclusion of a cyclohexyl substituent can influence the compound's lipophilicity and conformational profile, which are critical parameters in optimizing drug-like characteristics. Researchers may find this compound valuable for screening against various biological targets, exploring structure-activity relationships (SAR), or as a building block in the synthesis of more complex molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOGNGGTAKIVPX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and reagents such as triphosgene . The process may involve multiple steps, including cyclization, alkylation, and purification to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the condensation reaction between 5-cyclohexyl-1,3,4-oxadiazole and various cinnamic acid derivatives. The resulting compound exhibits a unique structure that contributes to its biological activity. The characterization of this compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, confirming the presence of functional groups indicative of its chemical properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Recent studies indicate that derivatives of oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to standard antibiotics like streptomycin .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays, including DPPH scavenging activity tests. Certain derivatives have shown high inhibition percentages against free radicals, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety are known for their anti-inflammatory properties. Research has suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory disorders .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed using in silico models. These studies indicate that the compound adheres to the Lipinski rule of five, suggesting favorable oral bioavailability. Parameters such as absorption rates and plasma protein binding have been evaluated to predict its behavior in biological systems .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science. Its unique structural properties allow it to be incorporated into polymers and coatings that require enhanced thermal stability and mechanical strength. Research into the incorporation of such compounds into polymer matrices is ongoing to explore their potential in creating advanced materials with specific functionalities .

Case Study: Antimicrobial Efficacy

In a comparative study involving various synthesized derivatives of this compound, researchers found that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity against multiple pathogens . This study highlights the importance of structural modifications in optimizing biological efficacy.

Case Study: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of this compound through various assays revealed that certain derivatives exhibited DPPH scavenging activities comparable to standard antioxidants like ascorbic acid . This finding supports the potential use of these compounds in nutraceutical applications.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide with structurally related compounds based on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Effects on the Aromatic Moiety

Key analogs differ in the substitution pattern of the benzamide group attached to the oxadiazole ring. For example:

  • Electron-donating groups (EDGs) : N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (51) and N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52) may improve lipophilicity, influencing membrane permeability .
  • Bulkier substituents : The cinnamamide group in the target compound introduces a planar styryl group, which could enhance π-π stacking interactions compared to simpler aryl substituents in analogs like N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide (45) .
Physicochemical Properties
Compound Name Substituent Molecular Weight (g/mol) HPLC Purity (%) Retention Time (min) Yield (%)
This compound Cinnamamide Not reported Not reported Not reported Not reported
45 (Benzamide) Phenyl 285.3 95.5 12.732 40
55 (3-Fluorobenzamide) 3-Fluoro 287.3 98.9 12.251 Not reported
56 (4-Chlorobenzamide) 4-Chloro 303.7 98.0 12.639 Not reported
51 (4-Methoxybenzamide) 4-Methoxy 300.0 95.2 12.451 38

Key Observations :

  • HPLC retention times for analogs range from 12.251 to 13.318 minutes, suggesting moderate polarity .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Overview of the Compound

This compound belongs to the oxadiazole class of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the presence of functional groups indicative of its structure.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound interferes with key enzymes involved in cell cycle regulation.
  • Induction of apoptosis : It promotes programmed cell death in cancer cells, enhancing its potential as an anticancer agent.

A study reported that certain derivatives of cinnamamide exhibited enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as:

Pathogen TypeActivity Level
BacteriaModerate to High
FungiModerate

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH scavenging assays, where certain derivatives showed comparable activity to standard antioxidants like ascorbic acid .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Nrf2/ARE Pathway Activation : The compound activates the Nrf2/ARE signaling pathway, which is vital for cellular defense against oxidative stress. This activation leads to increased expression of cytoprotective genes .
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation and survival pathways.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study evaluated various derivatives for their cytotoxic effects on MCF-7 breast cancer cells. Results indicated that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics .
  • Antimicrobial Evaluation : A series of experiments tested the compound against multiple bacterial strains (e.g., E. coli and S. aureus) and found it effective at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide and related derivatives?

  • Methodology : The compound can be synthesized via coupling reactions between acid chlorides and oxadiazole precursors. For example, derivatives with substituted benzamide groups (e.g., 4-fluoro, 3-trifluoromethyl) are synthesized using aryl acid chlorides, oxadiazole intermediates, and pyridine as a base under reflux conditions . Yield optimization may require adjusting stoichiometry, reaction time, or purification techniques (e.g., recrystallization from pet-ether).
  • Key Data : Typical yields range from 23% to 77%, with purity confirmed by HPLC (e.g., 95.5–99.2% purity) and structural validation via 1H^1H/13C^{13}C NMR and ESI/APCI-MS .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze chemical shifts for the oxadiazole ring (δ ~8.5–9.0 ppm for protons adjacent to N/O) and cyclohexyl group (δ ~1.0–2.5 ppm for aliphatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) via ESI-MS or APCI-MS .
  • HPLC : Assess purity using retention times (e.g., 12.2–13.3 minutes) and UV detection .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using in vitro models (e.g., broth microdilution against Staphylococcus aureus strains) or enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase) . For antitumor potential, employ cell viability assays (e.g., MTT) on cancer cell lines .
  • Key Data : Similar oxadiazole derivatives exhibit IC50_{50} values in the nanomolar range against microbial targets and prolong survival in C. elegans infection models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or oxadiazole ring) influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogens, methyl, trifluoromethyl) and comparing their bioactivity profiles . Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., solvatochromism) with activity .
  • Data Contradictions : For example, 4-fluoro and 4-chloro derivatives may show divergent antimicrobial potencies due to differences in electronegativity and membrane permeability .

Q. What strategies resolve discrepancies in synthetic yields or purity across batches?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) and purification protocols. For low-yield reactions (e.g., 23% for thiomethoxy-substituted analogs), consider alternative coupling reagents or protecting-group strategies . Use preparative HPLC to isolate high-purity fractions (>98%) .

Q. How can computational modeling enhance the design of This compound analogs?

  • Methodology : Perform molecular docking to predict binding affinities to target enzymes (e.g., BChE, LOX) or receptors (e.g., CB1). DFT studies can optimize electronic properties and predict solvatochromic behavior, as demonstrated for related oxadiazoles .
  • Key Data : Derivatives with electron-withdrawing groups (e.g., -CF3_3) may exhibit enhanced reactivity in charge-transfer interactions .

Q. What mechanisms underlie its antimicrobial activity, and how can resistance be mitigated?

  • Methodology : Investigate membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or target-specific inhibition (e.g., β-lactamase enzyme assays). Combine with adjuvants (e.g., efflux pump inhibitors) to reduce resistance .
  • Key Data : Oxadiazole derivatives disrupt bacterial biofilms and inhibit DNA gyrase, as seen in MRSA models .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating its anti-inflammatory potential?

  • Methodology : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. For in vivo validation, employ carrageenan-induced paw edema models in rodents .
  • Data Interpretation : Compare IC50_{50} values with reference inhibitors (e.g., nordihydroguaiaretic acid for LOX) to assess potency .

Q. What analytical techniques are critical for stability studies under varying pH and temperature?

  • Methodology : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor decomposition via HPLC-MS. Identify degradation products (e.g., hydrolysis of the oxadiazole ring) using high-resolution MS .

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